molecular formula C30H24N2O4 B442722 N~9~-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]ETHYL}-9H-XANTHENE-9-CARBOXAMIDE

N~9~-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]ETHYL}-9H-XANTHENE-9-CARBOXAMIDE

Cat. No.: B442722
M. Wt: 476.5g/mol
InChI Key: NPYFAEHGHLSMNT-UHFFFAOYSA-N
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Description

N~9~-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]ETHYL}-9H-XANTHENE-9-CARBOXAMIDE is a complex organic compound with a molecular formula of C30H24N2O4. This compound is known for its unique structural properties, which include two xanthene moieties connected by an ethylamine linker. It has applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N9-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]ETHYL}-9H-XANTHENE-9-CARBOXAMIDE typically involves the reaction of 9H-xanthene-9-carboxylic acid with 2-aminoethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N~9~-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]ETHYL}-9H-XANTHENE-9-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction results in alcohols or amines .

Scientific Research Applications

N~9~-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]ETHYL}-9H-XANTHENE-9-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a fluorescent probe in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in various diseases.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N9-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]ETHYL}-9H-XANTHENE-9-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~9~-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]ETHYL}-9H-XANTHENE-9-CARBOXAMIDE is unique due to its dual xanthene structure, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring fluorescence and photostability, such as imaging and sensor technologies .

Properties

Molecular Formula

C30H24N2O4

Molecular Weight

476.5g/mol

IUPAC Name

N-[2-(9H-xanthene-9-carbonylamino)ethyl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C30H24N2O4/c33-29(27-19-9-1-5-13-23(19)35-24-14-6-2-10-20(24)27)31-17-18-32-30(34)28-21-11-3-7-15-25(21)36-26-16-8-4-12-22(26)28/h1-16,27-28H,17-18H2,(H,31,33)(H,32,34)

InChI Key

NPYFAEHGHLSMNT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCNC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCNC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46

Origin of Product

United States

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